

Introduction: The Role of Stable Isotopes in Advanced Research

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Compound of Interest

Compound Name: Chloroethane-d5

Cat. No.: B579816

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In the landscape of modern drug development and mechanistic research, precision is paramount. Stable isotope-labeled (SIL) compounds are indispensable tools that provide this precision, enabling researchers to trace metabolic pathways, quantify analytes with unparalleled accuracy, and elucidate complex reaction mechanisms. **Chloroethane-d5** (Ethyl chloride-d5), in which all five hydrogen atoms of the ethyl group are replaced with deuterium, stands as a critical reagent and internal standard. Its utility is derived from its chemical identity to its non-labeled (protio) analogue, but with a distinct mass signature. This guide provides a comprehensive overview of the chemical properties, technical specifications, and analytical protocols pertinent to **Chloroethane-d5**, designed for the discerning scientist in research and development.

Molecular Identity and Physicochemical Properties

Chloroethane-d5 is a deuterated isotopologue of chloroethane. It is a colorless gas under standard conditions, recognized for its high volatility.[1] The complete substitution of hydrogen with deuterium results in a mass shift of +5 amu (atomic mass units), a fundamental property exploited in mass spectrometry-based applications.[2][3]

Below is the molecular structure of **Chloroethane-d5**, illustrating the full deuteration of the ethyl group.

Caption: Molecular Structure of **Chloroethane-d5** (CD₃CD₂Cl).

The core physicochemical properties are summarized in the table below for rapid reference. These specifications are critical for designing experiments, particularly in analytical method development where volatility and solubility are key parameters.

Property	Value	Reference(s)
Chemical Formula	CD ₃ CD ₂ Cl	[2][4]
CAS Number	19199-91-8	[2]
Molecular Weight	69.54 g/mol	[2][5]
Synonyms	Ethyl chloride-d5, 1-chloro-1,1,2,2,2-pentadeuterioethane	[3][5][6]
Physical State	Gas at STP	[1]
Boiling Point	~12.3 °C at 760 mmHg	[1]
Melting Point	-139 °C	[1]
Flash Point	-50 °C (-58 °F)	[2][3]
Density	~0.953 g/cm ³ (Predicted)	N/A
Isotopic Purity	Typically ≥98 atom % D	[2][3]
Chemical Purity	Typically ≥98%	[7][8]

The Spectroscopic Profile: A Comparative Analysis

The structural characterization and confirmation of **Chloroethane-d5** rely on a suite of spectroscopic techniques. The most powerful approach is to understand the expected spectral changes relative to its well-documented non-deuterated counterpart, Chloroethane (CAS: 75-00-3).

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the definitive technique for confirming isotopic incorporation. The analysis of **Chloroethane-d5** is predicated on a predictable mass shift and the characteristic isotopic pattern of chlorine.

- Expected Spectrum of Chloroethane (C_2H_5Cl): The electron ionization (EI) mass spectrum of standard chloroethane displays two molecular ion peaks, $[M]^+$ and $[M+2]^+$, at m/z 64 and 66, respectively.[9] This iconic 3:1 intensity ratio is due to the natural abundance of the ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%) isotopes. The base peak is often the ethyl cation $[C_2H_5]^+$ at m/z 29, resulting from the loss of the chlorine radical.[9]
- Predicted Spectrum of **Chloroethane-d5** (C_2D_5Cl): For the deuterated analogue, the entire molecular ion cluster shifts by +5 amu.
 - The $[M]^+$ peak (containing ^{35}Cl) is expected at m/z 69.
 - The $[M+2]^+$ peak (containing ^{37}Cl) is expected at m/z 71.
 - The 3:1 isotopic signature for chlorine will be preserved.
 - The primary fragment ion will be the deuterated ethyl cation, $[C_2D_5]^+$, at m/z 34. The loss of DCl (mass 37 for $D^{35}Cl$, 39 for $D^{37}Cl$) would lead to the ethene-d4 radical cation $[C_2D_4]^{+\bullet}$ at m/z 32.

This predictable mass shift provides an unambiguous confirmation of the compound's identity and serves as the basis for its use as an internal standard in quantitative mass spectrometry.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy provides granular detail on the atomic environment and is used to confirm the positions of deuterium labeling and assess the isotopic purity from a proton perspective.

- 1H NMR of Chloroethane (C_2H_5Cl): The proton NMR spectrum is simple and characteristic. It shows a triplet at ~1.49 ppm corresponding to the three methyl (CH_3) protons, which are split by the two adjacent methylene protons ($n+1=3$). A quartet at ~3.51 ppm corresponds to the two methylene (CH_2) protons, split by the three adjacent methyl protons ($n+1=4$).[1][10]
- Predicted 1H NMR of **Chloroethane-d5** (C_2D_5Cl): For a sample with 98-99% isotopic purity, the prominent triplet and quartet will be virtually absent. The spectrum's value lies in what is not seen. Any residual proton signals would correspond to the small percentage of

incompletely deuterated species (e.g., CD_3CHDCl). The absence of significant proton signals at ~ 1.5 and ~ 3.5 ppm is a primary confirmation of successful deuteration.

- ^{13}C NMR of Chloroethane ($\text{C}_2\text{H}_5\text{Cl}$): The carbon spectrum shows two distinct signals: one for the methyl carbon (CH_3) at ~ 18.7 ppm and one for the methylene carbon (CH_2Cl) at ~ 39.9 ppm.^[11]
- Predicted ^{13}C NMR of **Chloroethane-d5** ($\text{C}_2\text{D}_5\text{Cl}$): The carbon spectrum will also show two signals, but with two key differences. First, the chemical shifts will be slightly upfield due to the isotopic effect of the directly attached deuterium atoms. Second, and more importantly, the signals will be split into multiplets due to C-D coupling (the spin of deuterium, $I=1$). The CD_3 carbon signal should appear as a 1:3:6:7:6:3:1 septet, while the CD_2Cl carbon signal should appear as a 1:2:3:2:1 quintet. Observing these splitting patterns provides definitive proof of the label's location.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is used to identify functional groups based on their vibrational frequencies. The substitution of hydrogen with the heavier deuterium isotope causes a predictable shift in the stretching frequency of the C-D bond compared to the C-H bond.

- IR Spectrum of Chloroethane ($\text{C}_2\text{H}_5\text{Cl}$): The spectrum is dominated by C-H stretching vibrations between ~ 2880 - 3080 cm^{-1} and C-H bending vibrations from ~ 1300 - 1500 cm^{-1} .^[8] A characteristic C-Cl stretching vibration is also observed in the fingerprint region, typically around 580 - 780 cm^{-1} .^[8]
- Predicted IR Spectrum of **Chloroethane-d5** ($\text{C}_2\text{D}_5\text{Cl}$): The most significant change is the near-complete disappearance of the C-H stretching bands above 2850 cm^{-1} . They are replaced by new, strong C-D stretching absorptions at significantly lower wavenumbers, typically in the 2100 - 2250 cm^{-1} region. This is a direct consequence of the increased reduced mass of the C-D oscillator system. The C-D bending modes will also be shifted to lower frequencies compared to their C-H counterparts. This clear-cut substitution of bands provides strong evidence of deuteration.

Quality Control and Purity Assessment

Trustworthiness: A robust analytical workflow is essential to validate the identity, purity, and stability of **Chloroethane-d5**. Every batch must be rigorously tested to ensure it meets the stringent requirements for research applications. The workflow below outlines a self-validating system for quality control.

Caption: Quality control workflow for **Chloroethane-d5**.

Protocol: Determination of Isotopic Purity by GC-MS

This protocol describes a standard method for determining the isotopic purity of a volatile deuterated compound like **Chloroethane-d5**.

Objective: To separate **Chloroethane-d5** from any potential volatile impurities and to determine the relative abundance of all deuterated isotopologues (d_0 to d_5) by mass spectrometry.

Instrumentation:

- Gas Chromatograph (GC) with a split/splitless inlet.
- Mass Spectrometer (MS) capable of electron ionization (EI) and full scan acquisition.
- GC Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 μ m) is suitable.

Procedure:

- Sample Preparation: Due to its gaseous nature, **Chloroethane-d5** must be handled in a closed system.
 - Use a gas-tight syringe to draw a known volume (e.g., 100 μ L) of the gas from the lecture bottle.^[4]
 - Inject this into a sealed vial containing a suitable solvent (e.g., 1 mL of methanol or dichloromethane) to create a dilute solution. This step is critical for reproducibility.
- GC Method Configuration:
 - Inlet Temperature: 200 °C.

- Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column and detector.
- Injection Volume: 1 μL .
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Start at 35 $^{\circ}\text{C}$ (hold for 3 minutes) to ensure good peak shape for early-eluting compounds, then ramp at 10 $^{\circ}\text{C}/\text{min}$ to 200 $^{\circ}\text{C}$.
- MS Method Configuration:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Full Scan.
 - Scan Range: m/z 25-100. This range covers the parent ions and key fragments of all potential isotopologues.
 - Solvent Delay: Set a delay (e.g., 2 minutes) to prevent the filament from being saturated by the solvent peak.
- Data Analysis:
 - Identify the GC peak corresponding to Chloroethane.
 - Extract the mass spectrum across this peak.
 - Record the ion intensities for the molecular ion clusters of each potential isotopologue:
 - d_0 ($\text{C}_2\text{H}_5\text{Cl}$): m/z 64/66
 - d_1 ($\text{C}_2\text{H}_4\text{DCl}$): m/z 65/67
 - d_2 ($\text{C}_2\text{H}_3\text{D}_2\text{Cl}$): m/z 66/68
 - d_3 ($\text{C}_2\text{H}_2\text{D}_3\text{Cl}$): m/z 67/69
 - d_4 ($\text{C}_2\text{HD}_4\text{Cl}$): m/z 68/70

- d_5 (C_2D_5Cl): m/z 69/71
- Calculate Atom % D: Sum the contributions from each isotopologue, weighted by the number of deuterium atoms. The formula is: $\text{Atom \% D} = [(1 \times \Sigma I(d_1)) + (2 \times \Sigma I(d_2)) + (3 \times \Sigma I(d_3)) + (4 \times \Sigma I(d_4)) + (5 \times \Sigma I(d_5))] / [5 \times \Sigma I(d_0-d_5)] \times 100$ Where $\Sigma I(dx)$ is the sum of the intensities of the M and $M+2$ peaks for that isotopologue. This comprehensive approach ensures the final reported isotopic purity is accurate and trustworthy.[\[12\]](#)

Applications in Research and Drug Development

The primary utility of **Chloroethane- d_5** stems from its application as an internal standard (IS) in quantitative bioanalysis using Liquid or Gas Chromatography-Mass Spectrometry (LC-MS or GC-MS).

- Pharmacokinetic (PK) Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. **Chloroethane- d_5** can be used as an IS for the quantification of volatile metabolites or related small molecules in biological matrices like blood or plasma. Because it co-elutes with the non-labeled analyte and behaves identically during sample extraction and ionization, it effectively corrects for matrix effects and variability, leading to highly accurate and precise quantification.
- Environmental Analysis: It is listed as a compound for use in environmental analysis and for monitoring priority pollutants.[\[6\]](#) Regulatory methods often mandate the use of SIL standards to correct for losses during sample workup and to ensure accurate quantification of contaminants in water, soil, or air samples.
- Mechanistic Studies: Researchers can use deuterated compounds to probe reaction mechanisms. The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, can provide insight into the rate-determining steps of a chemical or enzymatic reaction.

Safety, Handling, and Storage

Authoritative Grounding: **Chloroethane- d_5** is an extremely flammable gas and is suspected of causing cancer.[\[2\]\[3\]](#) All handling must be performed with appropriate engineering controls and personal protective equipment.

- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid all sources of ignition, including sparks, open flames, and hot surfaces.^[1] Ground all equipment to prevent static discharge. As it is supplied as a gas in a lecture bottle, it is best handled using a vacuum line or a suitable gas regulator.^{[1][4]}
- Storage: Store at room temperature in a tightly sealed container, away from light, moisture, and sources of heat or ignition.^{[4][6]} It is classified under Storage Class 2A for gases.^[2]
- Personal Protective Equipment (PPE): Safety glasses, flame-retardant laboratory coat, and appropriate gloves are mandatory. Avoid breathing the gas.^[1]

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